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molecular formula C10H11NO3 B8725005 Methyl 3-anilino-3-oxopropanoate

Methyl 3-anilino-3-oxopropanoate

Cat. No. B8725005
M. Wt: 193.20 g/mol
InChI Key: LUOGXXYHNOUSGK-UHFFFAOYSA-N
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Patent
US07160902B2

Procedure details

Hydrolysis of the N-Phenyl-malonamic acid methyl ester from step a (6.8 g, 35.2 mmol) with lithium hydroxide (8.9 g, 212 mmol) in a mixture of methanol (160 mL), tetrahydrofuran (160 mL) and water (160 mL) at room temperature for 3 h, afforded the title acid (5.76 g, 91.3%). 1H NMR (400 MHz, DMSO-d6) δ: 12.64 (s, 1H), 10.11 (s, 1H), 7.58 (d, 2H), 7.31 (t, 2H), 7.06 (t, 1H), 3.36 (s, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step Two
Name
Quantity
160 mL
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:14])[CH2:4][C:5]([NH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[O:6].[OH-].[Li+].O1CCCC1.O>CO>[C:8]1([NH:7][C:5](=[O:6])[CH2:4][C:3]([OH:14])=[O:2])[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CC(=O)NC1=CC=CC=C1)=O
Name
Quantity
8.9 g
Type
reactant
Smiles
[OH-].[Li+]
Step Two
Name
Quantity
160 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
160 mL
Type
reactant
Smiles
O
Name
Quantity
160 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
afforded the title acid (5.76 g, 91.3%)

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)NC(CC(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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